Lipophilicity (LogP) is Precisely Tuned by the 2-Methoxyethyl Ester Compared to a Shorter-Chain Methyl Ester
The 2-methoxyethyl ester on the target compound (300557-36-2) provides a calculated LogP (ACD/LogP) of 2.91, positioning it within the optimal range for oral bioavailability and cellular permeability for many drug discovery programs . In contrast, the direct methyl ester analog, methyl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate (CAS 300557-34-0), exhibits a lower predicted LogP of approximately 2.66 . This quantifiable difference of 0.25 LogP units represents a significant shift in lipophilicity, which can affect solubility, metabolic stability, and off-target binding.
| Evidence Dimension | Lipophilicity (Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.91 |
| Comparator Or Baseline | Methyl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate (CAS 300557-34-0) with ACD/LogP = ~2.66 |
| Quantified Difference | Δ LogP = 0.25 (Target compound is more lipophilic) |
| Conditions | Predicted using ACD/Labs Percepta Platform at 25°C, pH 7.4. |
Why This Matters
For procurement decisions in SAR programs, a 0.25 LogP difference is large enough to alter a compound's pharmacokinetic profile, ensuring that 300557-36-2 cannot be substituted with the cheaper methyl ester without risking a significant change in biological activity.
